molecular formula C13H16Cl2N2O B14489408 2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-propyl-, monohydrochloride CAS No. 64639-91-4

2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-propyl-, monohydrochloride

Katalognummer: B14489408
CAS-Nummer: 64639-91-4
Molekulargewicht: 287.18 g/mol
InChI-Schlüssel: GPBKUSKSDWWECF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-propyl-, monohydrochloride is a chemical compound with the molecular formula C10H9ClN2O*ClH and a molecular weight of 245.108 . This compound is known for its unique structure, which includes an oxazole ring and a chlorophenyl group, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

The synthesis of 2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-propyl-, monohydrochloride involves several steps. One common synthetic route includes the reaction of 5-(4-chlorophenyl)-2-oxazolemethanamine with propylamine under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.

Analyse Chemischer Reaktionen

2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-propyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium hydroxide or potassium carbonate. This leads to the formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-propyl-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-propyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring and chlorophenyl group allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-propyl-, monohydrochloride can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

64639-91-4

Molekularformel

C13H16Cl2N2O

Molekulargewicht

287.18 g/mol

IUPAC-Name

N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C13H15ClN2O.ClH/c1-2-7-15-9-13-16-8-12(17-13)10-3-5-11(14)6-4-10;/h3-6,8,15H,2,7,9H2,1H3;1H

InChI-Schlüssel

GPBKUSKSDWWECF-UHFFFAOYSA-N

Kanonische SMILES

CCCNCC1=NC=C(O1)C2=CC=C(C=C2)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.